Potassium bis(trifluoromethanesulfonyl)imide

Catalog No.
S3318833
CAS No.
90076-67-8
M.F
C2F6KNO4S2
M. Wt
319.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bis(trifluoromethanesulfonyl)imide

CAS Number

90076-67-8

Product Name

Potassium bis(trifluoromethanesulfonyl)imide

IUPAC Name

potassium;bis(trifluoromethylsulfonyl)azanide

Molecular Formula

C2F6KNO4S2

Molecular Weight

319.25 g/mol

InChI

InChI=1S/C2F6NO4S2.K/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1

InChI Key

KVFIZLDWRFTUEM-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[K+]

The exact mass of the compound Potassium bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium bis(trifluoromethanesulfonyl)imide (KTFSI, CAS 90076-67-8) is a specialized alkali metal salt characterized by a highly delocalized anionic charge and robust trifluoromethyl groups. In industrial and advanced research procurement, KTFSI is selected for its high thermal stability (exceeding 400 °C), high solubility in aprotic solvents, and broad electrochemical window (up to 4.0 V vs K+/K) . Unlike conventional inorganic potassium salts, the bulky TFSI anion minimizes lattice energy, facilitating rapid ion dissociation and high ionic conductivity in both liquid and solid-state systems [1]. These baseline properties make KTFSI a critical material for next-generation potassium-ion batteries (PIBs), solid polymer electrolytes, and synergistic doping formulations in perovskite photovoltaics.

Procurement teams often default to Potassium hexafluorophosphate (KPF6) or Potassium bis(fluorosulfonyl)imide (KFSI) as standard electrolyte salts due to their widespread availability. However, generic substitution fails in demanding environments because KPF6 is highly sensitive to trace moisture, rapidly hydrolyzing to form corrosive hydrofluoric acid (HF), PF5, and POF3, which degrades active materials and requires ultra-strict dry-room manufacturing controls [1]. Conversely, while KFSI offers high conductivity, its labile F-S bonds lead to thermal decomposition at relatively low temperatures (~200 °C), precluding its use in high-temperature solid-state processing [2]. KTFSI bridges this gap by providing absolute hydrolytic stability against HF generation and a thermal resistance margin >200 °C higher than KFSI, ensuring reproducible performance and longer shelf-life.

Higher Thermal Stability for Solid-State Processing

For high-temperature battery manufacturing and solid-state electrolyte processing, thermal stability is a strict procurement requirement. Thermogravimetric analysis demonstrates that KTFSI maintains structural integrity at extreme temperatures, whereas KFSI undergoes rapid decomposition due to its labile F-S bonds [1]. This thermal resilience allows KTFSI to be processed in melt-cast or high-temperature sintered solid-state architectures where KFSI would fail.

Evidence DimensionThermal Decomposition Onset Temperature
Target Compound Data> 400 °C
Comparator Or Baseline~ 200 °C (KFSI)
Quantified Difference> 200 °C higher thermal stability margin
ConditionsThermogravimetric analysis (TGA) of pure salts

Enables the use of high-temperature manufacturing techniques for solid-state batteries and improves safety margins against thermal runaway.

Elimination of Corrosive HF Generation

Moisture sensitivity dictates the stringency of dry-room requirements during battery assembly. KPF6 is highly susceptible to hydrolysis, reacting with trace water to generate highly corrosive hydrofluoric acid (HF), PF5, and POF3. In contrast, the robust C-F bonds in the TFSI anion render KTFSI highly resistant to hydrolysis [1]. This fundamental chemical difference prevents acid-driven degradation of transition metal cathodes and aluminum current collectors during long-term cycling.

Evidence DimensionHydrolytic Degradation Products
Target Compound DataStable; no HF generation
Comparator Or BaselineRapid generation of HF, PF5, and POF3 (KPF6)
Quantified DifferenceComplete elimination of HF-related acidic byproducts
ConditionsExposure to trace moisture in aprotic organic solvents

Reduces the capital expenditure associated with ultra-low dew point manufacturing environments and extends the cycle life of moisture-sensitive cells.

High Solvation and Conductivity vs. Inorganic Salts

Inorganic potassium salts like KBF4 and KClO4 are severely limited by their high lattice energies, resulting in poor solubility in standard carbonate solvents. KTFSI, featuring a bulky and highly delocalized imide anion, achieves complete dissolution at standard molarities (e.g., 0.5 M to 1.0 M) and delivers high ionic conductivity comparable to KPF6 and KFSI [1]. This high solubility ensures sufficient charge carrier density for high-rate potassium-ion battery applications.

Evidence DimensionSolubility and Ionic Conductivity in Propylene Carbonate (PC)
Target Compound DataComplete dissolution; 5–7 mS cm−1 (0.5 M KTFSI)
Comparator Or BaselinePoor solubility (~0.05 M limit); < 2 mS cm−1 (KBF4 / KClO4)
Quantified Difference10x higher solubility limit and >3x higher ionic conductivity
Conditions0.5 M salt concentration in Propylene Carbonate (PC) at room temperature

Guarantees sufficient ion transport kinetics for practical battery operation, avoiding the mass-transport limitations of traditional inorganic salts.

Synergistic Catalysis for Spiro-OMeTAD Doping

In the fabrication of high-efficiency perovskite solar cells, conventional doping of the spiro-OMeTAD hole transport layer relies heavily on hygroscopic LiTFSI, which compromises device longevity. Recent advances utilize KTFSI as a critical component in multi-metal (5D) doping strategies. In this system, KTFSI acts as a catalytic agent, lowering the reaction energy barrier for other dopants and accelerating the production of spiro-OMeTAD ion radicals [1]. This catalytic effect ensures faster activation and higher power conversion efficiencies without the severe moisture uptake associated with pure Li-based doping.

Evidence DimensionSpiro-OMeTAD Oxidation Kinetics
Target Compound DataCatalytically accelerated ion radical production (KTFSI-assisted)
Comparator Or BaselineSlower radical generation with high hygroscopicity (Standard LiTFSI)
Quantified DifferenceLowered reaction energy barrier for multi-metal doping
ConditionsMixed metal-TFSI doping of Spiro-OMeTAD solutions

Optimizes the manufacturing speed and environmental stability of perovskite photovoltaic modules by reducing reliance on highly hygroscopic single-metal dopants.

High-Temperature Solid-State Potassium Batteries

Due to its thermal decomposition onset exceeding 400 °C, KTFSI is utilized for melt-cast or high-temperature sintered solid polymer and inorganic composite electrolytes, where KFSI would thermally degrade [1].

Moisture-Resilient Liquid Electrolytes

For battery formulations where ultra-strict dry-room conditions are cost-prohibitive, KTFSI serves as a hydrolytically stable alternative to KPF6, preventing the generation of corrosive HF and extending the cycle life of transition metal cathodes [2].

Advanced Hole Transport Layer Doping in Photovoltaics

KTFSI is procured as a catalytic co-dopant for spiro-OMeTAD in perovskite solar cells, accelerating ion radical formation and improving environmental stability compared to traditional, highly hygroscopic LiTFSI baseline formulations [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-19-2023

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